[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate
Description
This compound is a carbamate derivative featuring a stereochemically defined cyclohexyl backbone (1S,2R,5S configuration) and a triethoxysilylpropyl substituent. The triethoxysilyl group confers unique reactivity, enabling applications in surface modification and polymer chemistry. Its stereochemistry is critical for interactions in chiral environments, such as asymmetric catalysis or enantioselective binding .
Properties
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO5Si/c1-7-23-27(24-8-2,25-9-3)14-10-13-21-20(22)26-19-15-17(6)11-12-18(19)16(4)5/h16-19H,7-15H2,1-6H3,(H,21,22)/t17-,18+,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQENQVQRHAHZ-OTWHNJEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OC1CC(CCC1C(C)C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of (S)-menthol with isocyanate derivatives, followed by the introduction of triethoxysilylpropyl groups. One common method includes the reaction of (S)-menthol with isocyanate to form the corresponding carbamate, which is then reacted with triethoxysilylpropyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as distillation and chromatography for purification. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like acids or bases for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield silanol derivatives, while reduction can produce amines. Substitution reactions often result in the formation of siloxane networks .
Scientific Research Applications
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Mechanism of Action
The mechanism of action of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate involves its interaction with molecular targets through its functional groups. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The menthocarbamate moiety may interact with biological molecules, potentially disrupting microbial cell membranes and exhibiting antimicrobial effects. The pathways involved include hydrolysis and condensation reactions that facilitate the formation of stable siloxane networks .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences Among Cyclohexyl Carbamates and Related Compounds
Key Observations :
- Stereochemistry : The target compound shares the (1S,2R,5S) configuration with (+)-menthyl sulfinate , which is critical for chiral applications. Enantiomers, such as the (1R,2S,5R) analog in , exhibit distinct physicochemical and biological behaviors.
- Functional Groups : The triethoxysilylpropyl group distinguishes the target compound from methyl carbamates and acrylate esters , enabling hydrolytic crosslinking in silane-based materials.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on structure.
Key Observations :
- The triethoxysilyl group increases molar mass and hydrophobicity compared to simpler carbamates or acrylates.
- Lower-density compounds like the acrylate ester may exhibit better miscibility in nonpolar solvents, whereas the target compound’s silane group enhances adhesion to inorganic surfaces.
Biological Activity
The compound [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate is a specialized organic molecule with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its utility and safety in these applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Molecular Structure
- Chemical Formula : C20H39NO4Si
- Molecular Weight : 424.5 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)C1CCC(C1)OC(=O)NCC(C)CCOC(C)(C)C
Physical Properties
| Property | Value |
|---|---|
| Density | 0.93 g/cm³ |
| Boiling Point | 104-106 °C (at 9.8 Torr) |
| Flash Point | 123.7 °C |
Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : The carbamate group can interact with enzymes, potentially inhibiting their activity.
- Cell Membrane Interaction : The hydrophobic cyclohexyl structure may facilitate interactions with lipid membranes, affecting cellular permeability and signaling pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds:
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo models.
- Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial properties against various bacterial strains.
Case Studies
-
Study on Anti-inflammatory Properties :
- A recent study evaluated the anti-inflammatory effects of a related carbamate compound in a rat model of arthritis. The results indicated a significant reduction in inflammatory cytokines after treatment with the compound over a four-week period.
-
Antimicrobial Efficacy Testing :
- In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent.
Safety Assessments
Toxicological evaluations are critical for understanding the safety profile of any new compound:
- Acute Toxicity : Initial assessments indicate low acute toxicity; however, further studies are required to establish safe dosage levels.
- Skin and Eye Irritation Tests : Preliminary tests suggest mild irritation potential upon contact.
Regulatory Status
As of the current date, detailed regulatory assessments are ongoing to determine the compound's safety for pharmaceutical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
